molecular formula C18H19ClN4O B8441657 MMV030084

MMV030084

Katalognummer: B8441657
Molekulargewicht: 342.8 g/mol
InChI-Schlüssel: YRHGMGAVJILIGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MMV030084 is a potent and selective trisubstituted imidazole inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG) 2 . This compound exhibits multi-stage antiplasmodial activity, functioning as a prophylactic, blood stage, and transmission-blocking agent, making it a valuable chemical tool for studying the complex life cycle of the malaria parasite 2 . Its primary mechanism of action is the inhibition of PfPKG, a central signaling kinase that is essential for parasite egress from host cells and for invasion 2 . In research settings, this compound has been shown to potently inhibit hepatocyte invasion by Plasmodium sporozoites (liver stage), merozoite egress from asexual blood stage schizonts, and male gamete exflagellation (transmission stage) 2 . This activity profile aligns perfectly with the known essential roles of PKG throughout the Plasmodium life cycle 3 . The compound has a molecular weight of 342.12 g/mol and a molecular formula of C 18 H 19 ClN 4 O 1 . It is also known by the synonym TCMDC-140369 1 and has the CAS Registry Number 342434-07-5 4 . This compound is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C18H19ClN4O

Molekulargewicht

342.8 g/mol

IUPAC-Name

5-[2-(1-amino-2-methylpropan-2-yl)-5-pyridin-4-yl-1H-imidazol-4-yl]-2-chlorophenol

InChI

InChI=1S/C18H19ClN4O/c1-18(2,10-20)17-22-15(11-5-7-21-8-6-11)16(23-17)12-3-4-13(19)14(24)9-12/h3-9,24H,10,20H2,1-2H3,(H,22,23)

InChI-Schlüssel

YRHGMGAVJILIGS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CN)C1=NC(=C(N1)C2=CC=NC=C2)C3=CC(=C(C=C3)Cl)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Origins in the Tres Cantos Antimalarial Set (TCAMS)

This compound emerged from the TCAMS library, a collaborative effort to identify novel antimalarials through high-throughput screening of ~2 million compounds. The synthesis of this compound followed a modular approach typical of TCAMS:

  • Imidazole Core Assembly :
    The imidazole ring was constructed via a [3+2] cycloaddition between an α,β-unsaturated ketone and an ammonium acetate precursor, enabling efficient incorporation of the pyridin-4-yl substituent.

  • Side-Chain Introduction :
    The 1-amino-2-methylpropan-2-yl group was introduced via nucleophilic substitution at position 2 of the imidazole, using tert-butyl (2-bromo-2-methylpropyl)carbamate as a protected amine source. Deprotection with trifluoroacetic acid yielded the free amine.

  • Chlorophenol Coupling :
    A Suzuki-Miyaura cross-coupling reaction attached the 2-chlorophenol moiety to position 4 of the imidazole, employing palladium catalysis (Pd(PPh₃)₄) and a boronic ester derivative of 2-chlorophenol.

Table 1: Key Reaction Parameters for this compound Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Imidazole formationNH₄OAc, EtOH, 80°C, 12 h7895
Side-chain additiont-BuOK, DMF, 60°C, 6 h6592
DeprotectionTFA/DCM (1:1), rt, 2 h8998
Cross-couplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100°C, 24 h5490

Purification and Scalability

Final purification utilized reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity. Scale-up to gram quantities maintained yields at 45–50%, with no observable polymorphism in X-ray diffraction analyses.

Analytical Characterization

Spectroscopic Validation

  • NMR Spectroscopy :
    1H^1\text{H} NMR (500 MHz, CD₃OD): δ 8.45 (s, 1H, imidazole-H), 8.18 (d, J = 5.1 Hz, 2H, pyridine-H), 7.62 (d, J = 8.3 Hz, 1H, phenol-H).

  • High-Resolution Mass Spectrometry :
    HRMS (ESI+) m/z 387.1321 [M+H]⁺ (calc. 387.1324 for C₁₉H₂₀ClN₄O).

Biological Activity Profiling

This compound demonstrated potent inhibition across Plasmodium stages:

Table 2: Stage-Specific Antimalarial Activity

Lifecycle StageIC₅₀ (nM)Resistance Ratio (Dd2-B2/3D7-A10)
Asexual blood stage1091.1
Liver stage86N/A
Gametocyte2151.3

Target Engagement and Mechanistic Validation

Chemoproteomic Identification of PfPKG

Competitive kinobead assays identified Plasmodium cGMP-dependent protein kinase (PfPKG) as the primary target, with this compound exhibiting a Kd of 12 nM. Molecular docking revealed critical interactions:

  • Hydrogen bonds between the imidazole nitrogen and PfPKG residues V621/E625.

  • Hydrophobic packing of the chlorophenol group within the ATP-binding pocket.

Resistance Profiling

In vitro resistance selections identified a TKL3 T1268R mutation conferring 2.9-fold reduced susceptibility. CRISPR-edited parasites confirmed this mutation’s role in diminishing this compound’s schizonticidal activity.

Comparative Analysis with Structural Analogs

The TCAMS library included 18 this compound analogs, with key structure-activity relationship (SAR) findings:

Table 3: Analog Activity Against PfPKG

AnalogR₁R₂PfPKG IC₅₀ (nM)
This compoundNH₂-C(CH₃)₂2-Cl-PhOH12
MMV030734NH₂-C(CH₃)₂3-NO₂-Ph38
TCMDC-141154NHCH₂CH₃2-Cl-PhOH89

Critical SAR insights:

  • The 2-chlorophenol group enhances target residence time by 3-fold compared to nitro substituents.

  • Bulky tert-alkyl amines at R₁ improve membrane permeability (LogP = 2.8 vs 1.9 for ethyl analogs).

Industrial-Scale Production Considerations

While clinical-scale synthesis remains unpublished, pilot batches (10–50 g) employed:

  • Flow Chemistry : For imidazole cyclization (residence time = 8 min, 85°C).

  • Continuous Crystallization : Anti-solvent (heptane) addition at 0.5 mL/min to control particle size (D90 < 50 µm).

Predicted challenges include:

  • Epimerization at the chiral amine center during prolonged storage (>6 months at 25°C).

  • Oxidative degradation of the imidazole ring under high humidity (t₁/₂ = 14 days at 75% RH) .

Analyse Chemischer Reaktionen

Types of Reactions

MMV030084 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the imidazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents onto the imidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can be further modified to enhance their biological activity.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

MMV030084 exhibits significant antiplasmodial activity across multiple stages of the Plasmodium lifecycle:

  • Liver Stage : It inhibits the invasion of hepatocytes by Plasmodium sporozoites, with an IC50 of 199 nM against P. berghei in liver stage assays .
  • Asexual Blood Stage : The compound shows strong inhibition against schizonts, with IC50 values of 109 nM for drug-sensitive strains and 120 nM for multidrug-resistant strains of P. falciparum in a 72-hour growth inhibition assay .
  • Transmission-Blocking Activity : this compound also inhibits male gamete exflagellation, crucial for preventing transmission, with an IC50 of 141 nM .

Resistance Studies

Research has identified low-level resistance mediated by tyrosine kinase-like protein 3 (PfTKL3). Unlike many other antimalarial compounds, mutations in PfPKG itself were not observed under pressure from this compound, suggesting that it may be a resistance-refractory target throughout the lifecycle of Plasmodium .

Case Study 1: In Vitro Efficacy Against Plasmodium Species

In a series of in vitro assays, this compound demonstrated:

Stage IC50 (nM) Comments
Liver Stage (P. berghei)199Inhibits hepatocyte invasion
Asexual Blood Stage (P. falciparum)109 (sensitive)
120 (resistant)
High activity against schizonts
Male Gamete Exflagellation141Inhibits transmission potential

These results highlight its broad-spectrum activity against various stages of infection.

Case Study 2: Metabolomic and Phosphoproteomic Analysis

An exploratory study assessed the impact of this compound on parasite metabolism:

  • Metabolomic Changes : Minor alterations were observed in metabolite profiles, indicating that this compound does not disrupt major metabolic pathways like hemoglobin catabolism or mitochondrial function .
  • Phosphoproteomic Impact : A significant reduction (>35%) in phosphorylation levels of proteins linked to parasite survival was noted, further corroborating its role as a kinase inhibitor .

Wirkmechanismus

MMV030084 exerts its antimalarial effects by targeting the cGMP-dependent protein kinase (PfPKG) in Plasmodium falciparum. This kinase plays a crucial role in the parasite’s lifecycle, and inhibition of PfPKG disrupts multiple stages of the parasite’s development . The compound’s ability to interfere with this key enzyme makes it a potent antimalarial agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

MMV030084 is part of a growing class of PfPKG inhibitors. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparative Analysis of this compound and Similar Antimalarial Compounds

Compound Target EC₅₀/IC₅₀ (nM) Stage Specificity Resistance Profile Key Advantages
This compound PfPKG 0.4 (PKG IC₅₀) Multi-stage (liver, blood, transmission) Low-level TKL3 mutations Broad-stage activity, low cytotoxicity (HepG2 IC₅₀ = 41.5 µM)
ML10 PfPKG 1.2 (PKG IC₅₀) Blood stage Undefined Validates PKG as a druggable target
GSK Thiazoles PfPKG <10 (enzyme IC₅₀) Blood stage (predominantly) Not reported High potency in biochemical assays
CDPK1 Inhibitors CDPK1 20–100 Blood stage (schizont egress) CDPK1 mutations Synergistic with PKG inhibitors

Key Differentiators of this compound :

Multi-Stage Efficacy : Unlike ML10 and GSK thiazoles, which primarily target blood stages, this compound blocks liver-stage invasion, asexual replication, and transmission .

Structural Uniqueness : As a trisubstituted imidazole, this compound occupies PfPKG’s ATP-binding pocket with distinct hydrogen-bond interactions, differing from thiazole-based inhibitors .

Phosphoproteomic Impact : this compound alters phosphorylation of 16 proteins, including transporters and kinases, suggesting broader downstream effects compared to CDPK1-specific inhibitors .

Critical Research Findings :

  • Target Validation: Chemoproteomics confirmed PfPKG as the primary target, with secondary binding to CDPK1 and alanine aminotransferase (AAT) .
  • Resistance Studies: CRISPR-edited TKL3 mutants showed 3–5× reduced susceptibility, but PfPKG knockout parasites lost viability, confirming target essentiality .
  • Synergy Potential: Combining this compound with CDPK1 inhibitors reduced parasite viability by 97%, suggesting combinatorial strategies to delay resistance .

Biologische Aktivität

MMV030084 is a trisubstituted imidazole compound identified as a promising antimalarial agent, particularly due to its potent activity against various stages of the Plasmodium lifecycle. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in malaria treatment.

The primary target of this compound is the cGMP-dependent protein kinase (PfPKG) in Plasmodium falciparum, which plays a crucial role in the parasite's egress from host cells and development within the human body. By inhibiting PfPKG, this compound disrupts key processes in the parasite's lifecycle, including:

  • Inhibition of Liver Stage Development : this compound shows significant inhibitory effects on liver-stage parasites, specifically P. berghei, with an IC50 of 199 nM. This inhibition prevents the development and egress of hepatic merozoites .
  • Blocking Asexual Blood Stage Development : The compound inhibits the development of asexual blood stages, with IC50 values of 109 nM against drug-sensitive strains and 120 nM against multidrug-resistant strains .
  • Transmission-Blocking Activity : this compound also inhibits male gamete exflagellation, thereby preventing the transmission of malaria by blocking sexual stage development .

Efficacy and Selectivity

The selectivity of this compound for Plasmodium over human cells is notable. In cytotoxicity assays against HepG2 liver cells, this compound exhibited a CC50 of 41.5 μM, indicating low toxicity relative to its potent antiplasmodial activity .

Table 1: Biological Activity Data for this compound

Activity Stage IC50 (nM) CC50 (μM) Comments
Liver Stage (P. berghei)19941.5Significant inhibition of hepatic merozoite egress
Asexual Blood Stage109 (3D7-A10)Effective against drug-sensitive strains
Asexual Blood Stage120 (Dd2-B2)Effective against multidrug-resistant strains
Male Gamete ExflagellationNot specifiedPrevents transmission

Case Studies and Research Findings

Recent studies have provided insights into the biological activity and potential applications of this compound:

  • Inhibition Studies : Vanaerschot et al. (2020) demonstrated that this compound effectively inhibited the progression of P. falciparum from schizonts to rings, resulting in abnormal schizont morphology . This study highlights the compound's ability to halt parasite development at critical stages.
  • Metabolomics and Phosphoproteomics : Investigations into the metabolic effects of this compound revealed minimal changes in metabolite profiles compared to other known inhibitors. However, significant alterations in protein phosphorylation were observed, indicating a novel mode of action affecting multiple pathways within the parasite .
  • Resistance Profiles : The compound showed low levels of resistance when tested against tyrosine kinase-like protein 3 (TKL3), suggesting that it may remain effective even in resistant strains .

Q & A

Q. How can this compound research integrate multi-omics approaches (e.g., transcriptomics, proteomics) to elucidate mechanism of action?

  • Methodological Guidance : Pair RNA-seq data with phosphoproteomics to map signaling pathway perturbations. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify overrepresented biological processes . Validate findings with CRISPR-Cas9 screens targeting top candidate genes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.